molecular formula C7H12ClNOS B13149350 (S)-2-Amino-3-(thiophen-2-yl)propan-1-olhydrochloride

(S)-2-Amino-3-(thiophen-2-yl)propan-1-olhydrochloride

Katalognummer: B13149350
Molekulargewicht: 193.70 g/mol
InChI-Schlüssel: IXBWOZRAYPRNAJ-RGMNGODLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-(thiophen-2-yl)propan-1-olhydrochloride is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (S)-2-Amino-3-(thiophen-2-yl)propan-1-olhydrochloride, often involves the Gewald reaction. This reaction typically includes the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of thiophene derivatives can involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-(thiophen-2-yl)propan-1-olhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(thiophen-2-yl)propan-1-olhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

    Industry: The compound is used in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-(thiophen-2-yl)propan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-Amino-3-(thiophen-2-yl)propan-1-olhydrochloride is unique due to its specific amino and thiophene functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H12ClNOS

Molekulargewicht

193.70 g/mol

IUPAC-Name

(2S)-2-amino-3-thiophen-2-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C7H11NOS.ClH/c8-6(5-9)4-7-2-1-3-10-7;/h1-3,6,9H,4-5,8H2;1H/t6-;/m0./s1

InChI-Schlüssel

IXBWOZRAYPRNAJ-RGMNGODLSA-N

Isomerische SMILES

C1=CSC(=C1)C[C@@H](CO)N.Cl

Kanonische SMILES

C1=CSC(=C1)CC(CO)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.